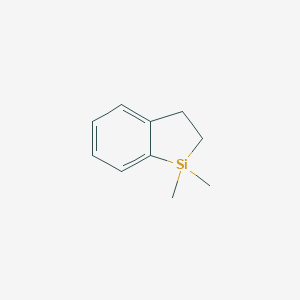
1-Silaindan, 1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Silaindan, 1,1-dimethyl- is a silicon-containing organic compound with the molecular formula C10H14Si and a molecular weight of 162.3037 . This compound is part of the silaindene family, which are silicon analogs of indenes. The presence of silicon in the molecular structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Silaindan, 1,1-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the hydrosilylation of indene derivatives with dimethylchlorosilane, followed by dehydrochlorination to yield the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Silaindan, 1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where reagents such as halogens or alkyl groups replace hydrogen atoms attached to silicon.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules
- Building Block : 1-Silaindan, 1,1-dimethyl- serves as a precursor in the synthesis of more complex organic molecules. Its unique silicon backbone allows for varied reactivity compared to traditional carbon compounds.
- Polymerization Studies : Research has demonstrated its utility in anionic ring-opening polymerization processes, leading to novel polymeric materials with enhanced properties .
Materials Science
Polymeric Applications
- Modification of Polymers : The compound can be chemically modified to enhance the properties of existing polymers. For instance, studies have shown that poly(1,1-dimethyl-1-sila-cis-pent-3-ene) can be chemically altered using dichloroketene to improve its mechanical and thermal stability .
| Property | Poly(1,1-dimethyl-1-sila-cis-pent-3-ene) | Modified Version |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Good | Enhanced |
| Chemical Resistance | Limited | Improved |
Medicine
Potential Pharmaceutical Applications
- Antiviral Properties : Initial studies suggest that derivatives of 1-silaindan compounds may exhibit antiviral activities. Research is ongoing to explore their efficacy against viruses such as influenza .
Case Study 1: Polymer Modification
A study conducted by researchers at the University of Southern California explored the modification of poly(1,1-dimethyl-1-sila-cis-pent-3-ene) through addition reactions. The results indicated that these modifications significantly improved the material's thermal and mechanical properties, making it suitable for advanced applications in coatings and adhesives .
Case Study 2: Antiviral Research
Research published in the Journal of Medicinal Chemistry examined the antiviral potential of various silacyclopentane derivatives. The study highlighted that certain modifications to the 1-silaindan structure could enhance biological activity against viral infections. This opens avenues for developing new antiviral therapeutics based on this compound .
Mécanisme D'action
The mechanism of action of 1-Silaindan, 1,1-dimethyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the compound’s reactivity, stability, and overall behavior in different environments.
Comparaison Avec Des Composés Similaires
1-Silaindan, 1,1-dimethyl- can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1-dimethyl-: This compound is the carbon analog of 1-Silaindan, 1,1-dimethyl-, with similar structural features but different chemical properties due to the absence of silicon.
1H-1,3-Disilaindene, 2,3-dihydro-: This compound contains two silicon atoms in its structure, which can further alter its chemical and physical properties compared to 1-Silaindan, 1,1-dimethyl-.
The uniqueness of 1-Silaindan, 1,1-dimethyl- lies in its silicon content, which imparts distinct reactivity and stability characteristics, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
17158-48-4 |
|---|---|
Formule moléculaire |
C10H14Si |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
SMILES canonique |
C[Si]1(CCC2=CC=CC=C21)C |
Key on ui other cas no. |
17158-48-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















